4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate
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Overview
Description
4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. . This particular compound features a unique structure that combines a thiadiazole ring with a pyrrolidinone moiety and an ethylphenyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a condensation reaction between an appropriate amine and a ketone.
Coupling with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Final Coupling and Acetylation: The final step involves coupling the synthesized intermediate with phenyl acetate under suitable conditions to obtain the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies to investigate its effects on various biological pathways and its potential as an antimicrobial, antifungal, or anticancer agent.
Industrial Applications: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to 4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate include other thiadiazole derivatives and pyrrolidinone-containing compounds. Some examples are:
4-(4-Ethyl-phenyl)-4-oxo-butyric acid derivatives: These compounds have similar structural features and have been studied for their anticonvulsant activity.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some structural similarities with the target compound.
The uniqueness of this compound lies in its combination of a thiadiazole ring with a pyrrolidinone moiety and an ethylphenyl group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H22N4O4S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-[[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O4S/c1-3-15-4-8-18(9-5-15)27-13-17(12-20(27)29)22-25-26-23(32-22)24-21(30)16-6-10-19(11-7-16)31-14(2)28/h4-11,17H,3,12-13H2,1-2H3,(H,24,26,30) |
InChI Key |
XCVKFHKOCWYFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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